

A Comparative Spectroscopic Analysis of 1-(o-Tolyl)biguanide and Its Metal Complexes

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Compound of Interest

Compound Name: 1-(o-Tolyl)biguanide

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This guide provides a detailed spectroscopic comparison of the ligand **1-(o-Tolyl)biguanide** and its corresponding metal complexes. The objective is to offer researchers, scientists, and professionals in drug development a comprehensive understanding of the structural and electronic changes that occur upon complexation. This document summarizes key quantitative data in tabular format, outlines detailed experimental protocols for spectroscopic analysis, and includes a visual representation of the general experimental workflow.

Introduction

1-(o-Tolyl)biguanide is a derivative of biguanide, a class of compounds known for its therapeutic applications, most notably as antidiabetic agents. The nitrogen-rich structure of biguanides makes them excellent chelating agents for various metal ions, leading to the formation of stable metal complexes. These complexes have garnered significant interest due to their potential as antimicrobial and antitumor agents.^[1] Spectroscopic techniques such as Fourier-Transform Infrared (FTIR), Ultraviolet-Visible (UV-Vis), and Nuclear Magnetic Resonance (NMR) spectroscopy are pivotal in elucidating the coordination behavior of the ligand and the geometry of the resulting metal complexes.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **1-(o-Tolyl)biguanide** and its metal complexes with Nickel(II), Palladium(II), and Platinum(II), which typically exhibit a square-planar geometry.^[1]

Table 1: FTIR Spectral Data (cm⁻¹)

Compound	$\nu(\text{N-H})$	$\nu(\text{C=N})$	$\nu(\text{C-N})$	M-N
1-(o-Tolyl)biguanide (tbg)	3300-3500[2]	1560-1597[3]	~1305	-
[Ni(tbg) ₂]Cl ₂	Shifted	Shifted	Shifted	~517[4]
[Pd(tbg) ₂]Cl ₂	Shifted	Shifted	Shifted	Yes
[Pt(tbg) ₂]Cl ₂	Shifted	Shifted	Shifted	Yes

Note: "Shifted" indicates a change in the peak position upon complexation, which is characteristic of the ligand coordinating to the metal ion. The appearance of a new band in the low-frequency region (around 517 cm⁻¹) for the complexes is attributed to the metal-nitrogen (M-N) bond vibration, confirming coordination.[4]

Table 2: UV-Visible Spectral Data (λ_{max} , nm)

Compound	$\pi \rightarrow \pi^*$ Transitions	$n \rightarrow \pi^*$ Transitions	d-d Transitions / Charge Transfer
1-(o-Tolyl)biguanide (tbg)	231-346[2]	231-346[2]	-
[Ni(tbg) ₂]Cl ₂	Ligand-based	Ligand-based	415-420 (CT), 510-520, 680-685[2]
[Pd(tbg) ₂]Cl ₂	Ligand-based	Ligand-based	Yes
[Pt(tbg) ₂]Cl ₂	Ligand-based	Ligand-based	Yes

Note: The absorption bands in the UV region for the free ligand are attributed to $\pi \rightarrow \pi$ and $n \rightarrow \pi^*$ transitions within the biguanide and tolyl moieties.[2] Upon complexation, new bands appear in the visible region, which are assigned to d-d electronic transitions within the metal ion and charge transfer (CT) bands, providing insights into the electronic structure and geometry of the complexes.*[2]

Table 3: ^1H NMR Spectral Data (δ , ppm)

Compound	NH Protons	NH ₂ Protons	Aromatic Protons	CH ₃ Protons
1-(o-Tolyl)biguanide (tbg)	9-10[2]	7-8[2]	6.6-7.4[2]	~2.3
[Ni(tbg) ₂]Cl ₂	Shifted/Broadened	Shifted/Broadened	Shifted	Shifted
[Pd(tbg) ₂]Cl ₂	Shifted/Broadened	Shifted/Broadened	Shifted	Shifted
[Pt(tbg) ₂]Cl ₂	Shifted/Broadened	Shifted/Broadened	Shifted	Shifted

Note: In the ^1H NMR spectra, the signals for the NH and NH₂ protons of the ligand are typically observed as singlets.[2] Upon complexation, these peaks often shift and may broaden due to changes in the electronic environment and interactions with the paramagnetic metal ions (where applicable). The aromatic and methyl proton signals also experience shifts, indicating the influence of the metal center on the entire ligand structure.

Experimental Protocols

The following are generalized methodologies for the synthesis and spectroscopic characterization of **1-(o-Tolyl)biguanide** and its metal complexes.

Synthesis of **1-(o-Tolyl)biguanide** Metal Complexes (General Procedure)

A general method for synthesizing these complexes involves reacting the ligand, **1-(o-Tolyl)biguanide** hydrochloride, with the corresponding metal salt in a suitable solvent, often with refluxing. For instance, in the synthesis of [Ni(tbg)₂]Cl₂, a methanolic solution of nickel(II) chloride hexahydrate is added to a methanolic solution of **1-(o-Tolyl)biguanide** hydrochloride.[5] The reaction mixture is then neutralized and refluxed.[5] The resulting product can be isolated by cooling the solution and collecting the precipitated crystals.[5]

FTIR Spectroscopy

FTIR spectra are typically recorded using the KBr pellet technique.^{[2][6]} A small amount of the sample is ground with anhydrous potassium bromide (KBr) and pressed into a thin, transparent pellet. The spectrum is then recorded over the range of 4000-400 cm^{-1} .

UV-Visible Spectroscopy

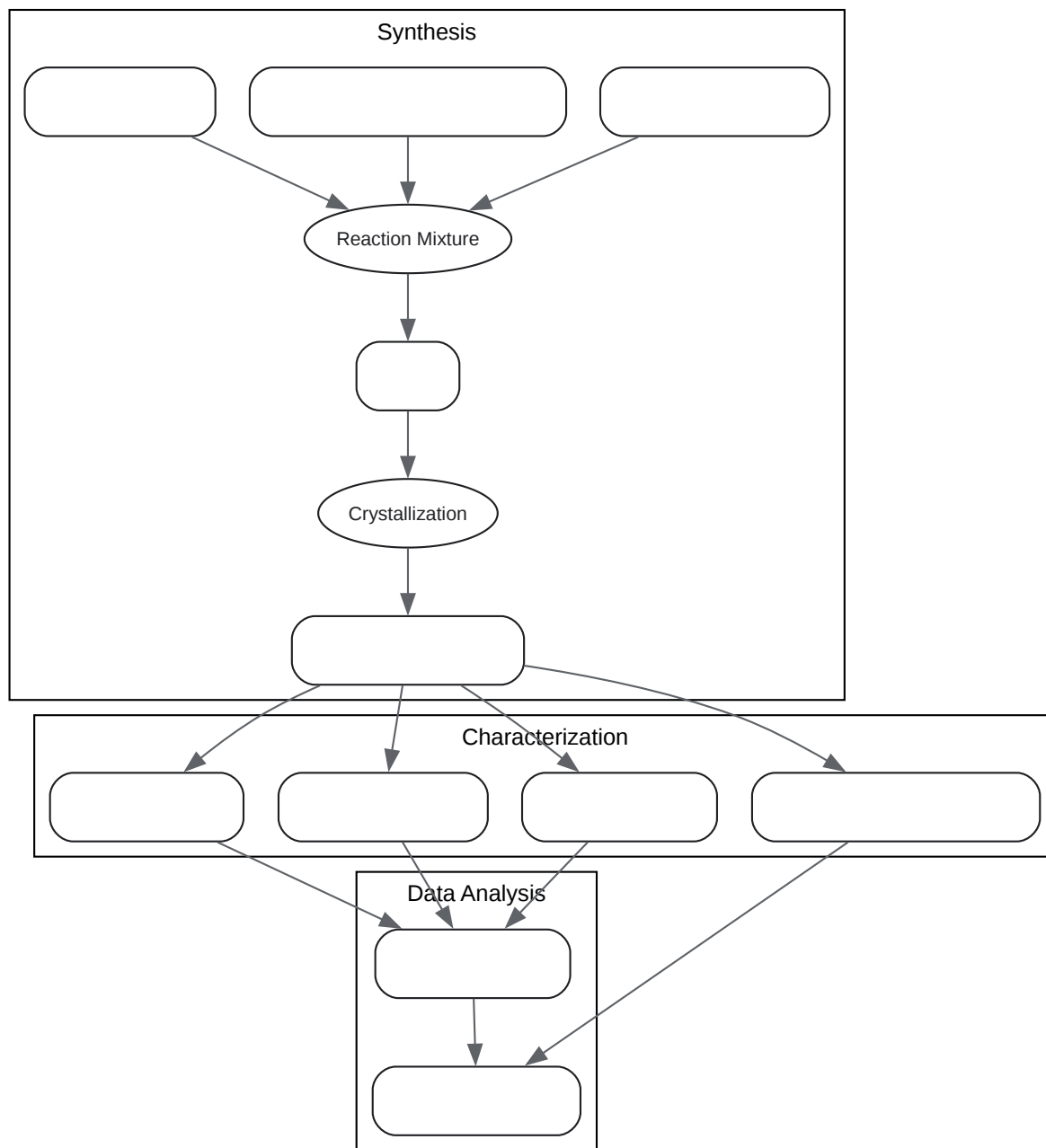
UV-Visible absorption spectra are recorded in a suitable solvent, such as methanol or DMF, using a spectrophotometer. The spectra are typically scanned over a wavelength range of 200-800 nm.

NMR Spectroscopy

^1H and ^{13}C NMR spectra are recorded on an NMR spectrometer. Deuterated solvents such as DMSO- d_6 or CDCl_3 are used to dissolve the samples. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS).

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of **1-(o-Tolyl)biguanide** metal complexes.



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Caption: Experimental workflow for synthesis and characterization.

This guide provides a foundational understanding of the spectroscopic properties of **1-(o-Tolyl)biguanide** and its metal complexes. The presented data and protocols can serve as a valuable resource for researchers working on the development of new metal-based therapeutic agents.

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